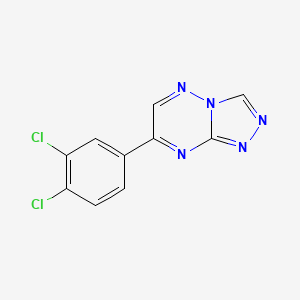

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)-

Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives are heterocyclic compounds featuring fused triazole and triazine rings. The target compound, 7-(2,5-dichlorophenyl)-substituted derivative, is characterized by a dichlorophenyl group at position 5.

Properties

CAS No. |

73214-12-7 |

|---|---|

Molecular Formula |

C10H5Cl2N5 |

Molecular Weight |

266.08 g/mol |

IUPAC Name |

7-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |

InChI |

InChI=1S/C10H5Cl2N5/c11-7-2-1-6(3-8(7)12)9-4-14-17-5-13-16-10(17)15-9/h1-5H |

InChI Key |

XGGZSSQWHDNADL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=NN=CN3N=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . Common synthetic routes include cyclization reactions involving hydrazides of carboxylic acids and orthoformate esters . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the fused ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazolotriazine derivatives, while substitution reactions can produce a variety of substituted triazolotriazines with different functional groups .

Scientific Research Applications

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of aryl substituents significantly impact melting points and solubility. For example:

Key Observations:

Electronic and Steric Effects

- Nitro Groups : Strong electron-withdrawing effects (e.g., in 18b) increase electrophilicity, enhancing reactivity in cross-coupling reactions.

- Chlorine Substituents : Moderate electron withdrawal in dichlorophenyl groups may balance reactivity and stability, favoring applications in medicinal chemistry (e.g., kinase inhibition).

Biological Activity

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. Specifically, the compound 7-(2,5-dichlorophenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine (CAS No. 86870-12-4) has shown potential in various pharmacological applications. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula: C11H7Cl2N5

- Molecular Weight: 280.113 g/mol

- Structural Representation:

- SMILES: C1=CC(=C(C=C1Cl)C2=NC3=NN=CN3N=C2)Cl

Biological Activities

The biological activities of 7-(2,5-dichlorophenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine have been explored in various studies:

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. A study focused on related triazole compounds demonstrated their effectiveness against lung adenocarcinoma cell lines (A549) and mouse fibroblast cell lines (NIH/3T3). The results showed that certain derivatives led to increased apoptotic cell death compared to controls .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A comparative study of various triazole derivatives revealed that some exhibited potent antibacterial and antifungal effects. These findings suggest that the structural modifications in triazole compounds can enhance their efficacy against microbial pathogens .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, 7-(2,5-dichlorophenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine has been implicated in anti-inflammatory activities. Research on similar triazole compounds has shown their ability to modulate inflammatory pathways effectively .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 7-(2,5-dichlorophenyl)-1,2,4-triazolo[4,3-b][1,2,4]triazine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A general approach involves refluxing substituted hydrazides with aldehydes or ketones in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol and glacial acetic acid for 4 hours yields triazolo-triazine derivatives . Optimizing reaction time (e.g., extending reflux to 18 hours for intermediate steps) and solvent selection (e.g., DMSO for high-temperature stability) can improve yields up to 65%. Post-reaction purification via recrystallization (water-ethanol mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H-NMR : Confirm substituent integration and aromatic proton environments (e.g., δ 7.07–7.42 ppm for dichlorophenyl groups) .

- X-ray crystallography : Resolve planar conjugated structures, as seen in related triazolo-triazine derivatives, to validate molecular geometry and π-π stacking interactions .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine substituents .

Q. How does the 2,5-dichlorophenyl substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The electron-withdrawing chlorine atoms enhance thermal stability by reducing electron density in the aromatic ring. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring can assess degradation pathways. Comparative studies with non-halogenated analogs show that dichlorophenyl groups reduce hydrolysis rates in acidic media (pH 3–5) due to steric hindrance .

Advanced Research Questions

Q. How can structural modifications to the triazolo-triazine core improve binding affinity to biological targets (e.g., GABAA receptors)?

Methodological Answer: Rational design should focus on substituent effects at the 5- and 7-positions. For example:

- 5-position : Introducing electron-donating groups (e.g., methoxy) may enhance hydrophobic interactions with receptor pockets .

- 7-position : Bulky substituents (e.g., cyclopropylmethoxy) can modulate selectivity for receptor subtypes, as seen in related triazolo-pyridazine derivatives (e.g., TPA023, a GABAA α2/α3-selective anxiolytic) .

Docking simulations (AutoDock Vina) and comparative binding assays (radioligand displacement) are recommended to validate hypotheses .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., variable IC50 values in kinase inhibition assays)?

Methodological Answer:

- Standardize assay conditions : Control ATP concentrations, buffer pH, and incubation times to minimize variability .

- Structure-activity relationship (SAR) profiling : Compare activity trends across analogs with systematic substituent variations. For instance, replacing the 2,5-dichlorophenyl group with 2,6-dichloro or trifluoromethyl analogs may clarify steric/electronic contributions .

- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition datasets) to identify outliers and consensus trends .

Q. How can salt formation be leveraged to enhance the compound’s solubility and pharmacokinetic profile?

Methodological Answer:

- Counterion screening : Test inorganic (e.g., hydrochloride) and organic (e.g., isethionate) salts. For example, lamotrigine isethionate improves aqueous solubility by 20-fold compared to the free base .

- Co-crystallization : Use co-formers like citric acid or cyclodextrins to stabilize amorphous phases and enhance dissolution rates .

- In vivo pharmacokinetics : Compare Cmax and AUC values in rodent models for free base vs. salt forms .

Q. What computational methods predict the compound’s potential as a high-energy-density material (HEDM)?

Methodological Answer:

- Density functional theory (DFT) : Calculate heats of formation (ΔHf) and band gaps to assess energetic performance. Planar conjugated systems (e.g., fused triazolo-triazines) exhibit higher densities (>1.9 g/cm³) due to efficient molecular packing .

- Sensitivity testing : Use BAM standards to measure impact and friction sensitivity. Triazolo-triazine derivatives with nitroamino groups show lower sensitivity than traditional HEDMs (e.g., RDX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.